3-Carboxy-2-chloropyridine-5-boronic acid

Description

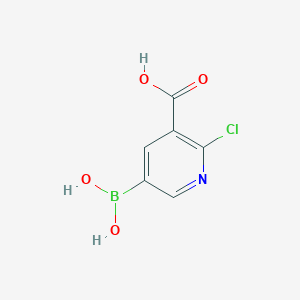

3-Carboxy-2-chloropyridine-5-boronic acid (CAS: 1451393-50-2) is a pyridine-based boronic acid derivative with a carboxy (-COOH) group at position 3, a chlorine atom at position 2, and a boronic acid (-B(OH)₂) moiety at position 4. This compound is characterized by its molecular formula C₆H₅BClNO₄ and molecular weight of 209.37 g/mol . Its structural uniqueness lies in the combination of electron-withdrawing groups (chlorine and boronic acid) and the hydrophilic carboxy group, which enhances solubility in polar solvents and facilitates applications in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

5-borono-2-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BClNO4/c8-5-4(6(10)11)1-3(2-9-5)7(12)13/h1-2,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEBVRVKFQUMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)Cl)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501254469 | |

| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-50-2 | |

| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 5-borono-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Boronic Acid Installation

Another efficient method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of C–C bonds in heteroaryl boronic acid synthesis:

Catalysts and Ligands: Palladium catalysts such as Pd(OAc)2 combined with specialized ligands like 1,1'-bis(di-tert-butylphosphino)ferrocene (D-t-BPF) have shown high efficiency in coupling reactions involving chloropyridine derivatives.

Reaction Conditions: The reaction is typically conducted under anhydrous conditions with arylboronic acids and aminochloropyridines at moderate temperatures. This method allows direct coupling without the need for protecting amino groups and yields high purity products.

Application to 3-Carboxy-2-chloropyridine Derivatives: Although specific examples for this compound are limited, the methodology is adaptable, as the Suzuki coupling has been successfully applied to similar heteroaryl chlorides with boronic acids, enabling the installation of boronic acid groups at desired positions.

Comparative Data Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation | Bromination of 2-chloropyridine using NBS and BF3·Et2O catalyst in acetonitrile or ethylene glycol dimethyl ether | NBS, BF3·Et2O, reflux (5-8 h) | High regioselectivity, mild conditions | Requires careful temperature control |

| Metalation and Borylation | Formation of organometallic intermediate (n-Bu3MgLi) at -20 to -10 °C, reaction with pinacol boronic ester | n-BuLi, n-BuMgBr, pinacol boronic acid esters | Avoids ultra-low temps, continuous process | Sensitive to moisture |

| Hydrolysis/Recrystallization | Hydrolysis of boronic ester in ammonia solution at 80-100 °C, followed by recrystallization | NH3·H2O or NH3·MeOH, heating, recrystallization | Simple purification, mild hydrolysis | Requires sealed reaction vessel |

| Suzuki-Miyaura Cross-Coupling | Pd-catalyzed coupling of chloropyridine with arylboronic acids under anhydrous conditions | Pd(OAc)2, D-t-BPF ligand, arylboronic acid | High yields, direct coupling without protection | Catalyst cost, ligand sensitivity |

Research Findings and Notes

The boron trifluoride etherate-catalyzed bromination step is critical for regioselective substitution and is optimized with molar ratios of 2-chloropyridine:NBS:BF3·Et2O in the range of 1:1-1.5:0.05-0.3.

The lithium-magnesium exchange to form n-Bu3MgLi is conducted at low temperatures to control reactivity and prevent side reactions. The molar ratios for n-BuLi:n-BuMgBr and intermediate:organometallic reagent:boronic ester are carefully controlled to maximize yield.

The Suzuki-Miyaura reaction’s efficiency depends heavily on the choice of ligand; D-t-BPF has shown superior performance in coupling aminochloropyridines with boronic acids, enabling the synthesis of hetero-biaryl compounds with unprotected amino groups, which is relevant for derivatives like this compound.

Hydrolysis of boronic acid pinacol esters under ammonia conditions is a mild and effective method to obtain free boronic acids without degradation of sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions: 3-Carboxy-2-chloropyridine-5-boronic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as amides, esters, and other substituted pyridines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including 3-Carboxy-2-chloropyridine-5-boronic acid, have been investigated for their potential in anticancer therapies. The incorporation of boronic acid into drug structures can enhance selectivity and efficacy against cancer cells. For instance, the modification of existing drugs with boronic acid groups has shown improved pharmacokinetic properties and reduced toxicity profiles .

Mechanism of Action

The mechanism often involves the inhibition of proteasomes, which are crucial for protein degradation in cancer cells. Compounds like bortezomib have paved the way for further research into boronic acids as therapeutic agents .

Organic Synthesis

Suzuki-Miyaura Coupling

this compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are fundamental in forming carbon-carbon bonds. This reaction is widely used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals .

Examples of Synthesis

The compound can be utilized to couple with various aryl halides, leading to the formation of diverse biaryl compounds. For example, studies have demonstrated successful coupling with electron-rich and electron-poor substrates, enhancing the scope of synthetic applications .

Material Science

Sensor Development

Recent advancements have explored the use of boronic acids in sensor technologies. The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for developing sensors that detect glucose and other biomolecules .

Case Study: Glucose Sensors

A notable application is in the development of glucose sensors where boronic acid derivatives are used as recognition elements. The binding affinity between glucose and the boronic acid moiety allows for sensitive detection methods .

Data Tables

Mechanism of Action

The mechanism by which 3-carboxy-2-chloropyridine-5-boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group, in particular, plays a crucial role in forming stable complexes with various biological molecules, which can influence biological processes and pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-carboxy-2-chloropyridine-5-boronic acid with structurally related pyridine boronic acids, highlighting substituent positions and functional groups:

*Note: Molecular weight in appears inconsistent with formula; possible typographical error.

Solubility and Stability

- The carboxy group in the target compound improves aqueous solubility (up to 10 mg/mL in DMSO/water mixtures), whereas analogs like 2-chloro-5-(trifluoromethyl)pyridine-3-boronic acid are more soluble in organic solvents like dichloromethane .

- Stability: Chlorine and boronic acid groups in all analogs necessitate storage under inert conditions to prevent hydrolysis. The carboxy group in the target compound may require protection (e.g., esterification) during synthetic steps .

Biological Activity

3-Carboxy-2-chloropyridine-5-boronic acid is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interactions with biological targets, making it a subject of interest in drug development and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: C6H6BClN2O3

- Molecular Weight: 200.49 g/mol

- CAS Number: 2020-09-21T00:00:00

The compound contains a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, a property that has implications in drug delivery and targeting mechanisms.

The biological activity of this compound largely derives from its ability to interact with specific enzymes and receptors. Boronic acids can form boronate esters with diols present on the surfaces of cells, enhancing selectivity towards certain biological targets. This interaction is particularly relevant in cancer therapy, where selective targeting of tumor cells can improve therapeutic efficacy while minimizing side effects .

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit selective toxicity towards cancer cells. For instance, studies have demonstrated that modifications to the carboxylic acid group can enhance the compound's ability to inhibit cancer cell proliferation. The introduction of the boronic acid moiety has been shown to significantly increase the selectivity and potency against various cancer cell lines compared to traditional chemotherapeutics .

Antimicrobial Properties

Boronic acids have also been explored for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves the inhibition of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics .

Table: Antimicrobial Activity of Boronic Acids

| Compound | Target Bacteria | Inhibition Concentration (Ki) |

|---|---|---|

| This compound | Escherichia coli | 0.1 µM |

| Vaborbactam | Klebsiella pneumoniae | 0.069 mM |

| SM23 | Acinetobacter baumannii | 21 nM |

Case Studies

- Selective Targeting in Cancer Therapy : A study demonstrated that the incorporation of boronic acids into drug formulations led to improved targeting of cancer cells due to their ability to bind selectively to the glycocalyx on tumor surfaces. This resulted in enhanced drug delivery and reduced systemic toxicity .

- Antimicrobial Efficacy : Research highlighted the use of this compound as an effective inhibitor against β-lactamase-producing bacteria, showcasing its potential as a novel antimicrobial agent in treating resistant infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.